d[Cha4,Dap8]VP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D[Cha4,Dap8]VP is a synthetic analogue of arginine vasopressin, a neurohypophyseal peptide. This compound is designed to act as a selective agonist for the vasopressin V1b receptor, which is involved in various physiological and behavioral effects. The modifications at positions 4 and 8 of the peptide sequence enhance its selectivity and binding affinity .
Preparation Methods
The synthesis of D[Cha4,Dap8]VP involves the Merrifield solid-phase method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific modifications at positions 4 and 8 are achieved by incorporating cyclohexylalanine (Cha) and diaminopropionic acid (Dap) during the synthesis process . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Chemical Reactions Analysis
D[Cha4,Dap8]VP undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can undergo substitution reactions, where one amino acid is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
D[Cha4,Dap8]VP has several scientific research applications:
Mechanism of Action
D[Cha4,Dap8]VP exerts its effects by selectively binding to the vasopressin V1b receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the activation of intracellular signaling pathways involving phospholipase C, inositol trisphosphate, and diacylglycerol . This results in the release of calcium ions from intracellular stores and the activation of protein kinase C, which mediates various cellular responses .
Comparison with Similar Compounds
D[Cha4,Dap8]VP is compared with other vasopressin analogues such as:
- D[Cha4,Lys8]VP
- D[Cha4,Dab8]VP
- D[Leu4,Lys8]VP
- D[Leu4,Dap8]VP
These compounds share similar modifications at positions 4 and 8 but differ in their specific amino acid substitutions . This compound is unique in its high selectivity and binding affinity for the vasopressin V1b receptor, making it a valuable tool for studying the receptor’s role in various physiological processes .
Properties
Molecular Formula |
C47H65N11O11S2 |
---|---|
Molecular Weight |
1024.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-3-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H65N11O11S2/c48-24-35(41(63)51-25-39(50)61)56-46(68)37-12-7-18-58(37)47(69)36-26-71-70-19-17-40(62)52-31(22-29-13-15-30(59)16-14-29)42(64)53-32(20-27-8-3-1-4-9-27)43(65)54-33(21-28-10-5-2-6-11-28)44(66)55-34(23-38(49)60)45(67)57-36/h1,3-4,8-9,13-16,28,31-37,59H,2,5-7,10-12,17-26,48H2,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,64)(H,54,65)(H,55,66)(H,56,68)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
XABCPBOFMBSCDK-PEAOEFARSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CN)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CN)C(=O)NCC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.